molecular formula C6H5N5O3 B1682019 Temozolomide Acid CAS No. 113942-30-6

Temozolomide Acid

Cat. No. B1682019
M. Wt: 195.14 g/mol
InChI Key: VVTMIOYTNALQAW-UHFFFAOYSA-N
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Description

Temozolomide Acid, also known as TMZA, is a metabolite of temozolomide (TMZ) with demonstrable anticancer activity in vitro . It is an imidazotetrazine derivative and is slightly soluble in water and aqueous acids .


Molecular Structure Analysis

The molecular structure and spectroscopic analysis of the Temozolomide molecule have been performed using the density functional theory in neutral and anion states as well as with the addition of DMSO solvent .


Chemical Reactions Analysis

Temozolomide Acid (TMZA) is a metabolite of temozolomide (TMZ) with demonstrable anticancer activity in vitro. As a part of preclinical development, its hexyl ester (TMZE) has been synthesized for a potential topical delivery system .


Physical And Chemical Properties Analysis

Temozolomide is an imidazotetrazine prodrug that is stable at acidic pH but undergoes spontaneous nonenzymatic hydrolysis at neutral or slightly basic pH .

Scientific Research Applications

Temozolomide in Pituitary Tumors

Temozolomide, initially used in glioma treatment, has been effective in treating pituitary tumors since 2006. Its use led to significant improvement in 5-year overall and progression-free survival rates in aggressive pituitary adenomas and carcinomas. This underlines temozolomide's potential as a targeted therapy for pituitary tumors (Syro et al., 2018).

Resistance in Glioblastoma Multiforme

Temozolomide has been a standard treatment for glioblastoma multiforme (GBM), yet resistance remains a significant challenge. Resistance often arises due to over-expression of O6-methylguanine methyltransferase (MGMT) and DNA repair pathway deficits in GBM cells. This insight highlights the need for novel approaches to overcome temozolomide resistance in GBM (Lee, 2016).

Pharmacokinetics in Human Plasma

The pharmacokinetics of temozolomide, specifically its stability and analysis in human plasma, has been studied to optimize its use in treating brain cancers like glioblastoma multiforme and anaplastic astrocytoma. Understanding its behavior in plasma is crucial for effective dosing and treatment planning (Kim et al., 2001).

Mechanism of Action and Clinical Role

Temozolomide's mechanism of action involves DNA alkylation, making it a crucial chemotherapeutic drug for anaplastic astrocytoma and glioblastoma multiforme. Understanding this mechanism is vital for developing targeted therapies and improving treatment outcomes (Wesolowski et al., 2010).

Enhanced Apoptosis in Glioma Cells

Research shows that temozolomide can enhance apoptosis in human glioma cells. This is critical for developing more effective treatments for gliomas, especially when considering drug combinations and therapy strategies (Chen et al., 2011).

Safety And Hazards

Temozolomide Acid can cause mechanical irritation or drying of the skin. It may form an explosive dust-air mixture during processing, handling, or other means .

Future Directions

There are ongoing efforts to improve the success rate of cocrystal prediction by MEPS . Additionally, TMZ-16E could reverse drug resistance and improve therapeutic effects of TMZ, which has clinical application potential for GBM treatment .

properties

IUPAC Name

3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O3/c1-10-6(14)11-2-7-3(5(12)13)4(11)8-9-10/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTMIOYTNALQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N2C=NC(=C2N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150614
Record name Temozolomide acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Temozolomide Acid

CAS RN

113942-30-6
Record name Temozolomide acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113942306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temozolomide acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-4-Oxoimidazo[5,1-d][1,2,3,5]Tetrazine-8-Carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEMOZOLOMIDE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M35A7FW55W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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